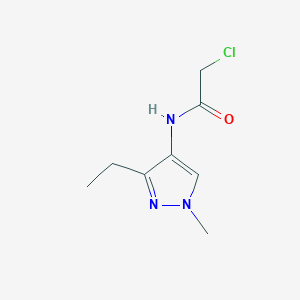![molecular formula C14H17N3O4 B6635188 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid, also known as TFI-IA, is a synthetic small molecule that has been widely used in scientific research due to its unique chemical structure and properties. TFI-IA is a potent inhibitor of the transcription factor II-I (TFII-I), which plays a critical role in the regulation of gene expression.
Mecanismo De Acción
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid inhibits the DNA-binding activity of TFII-I by binding to its C-terminal domain, which contains the DNA-binding domain. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid also disrupts the interaction between TFII-I and other proteins, such as the histone acetyltransferase p300/CBP and the chromatin remodeling complex SWI/SNF. This leads to the downregulation of target genes that are regulated by TFII-I and its interacting partners.
Biochemical and Physiological Effects:
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid inhibits the growth of various cancer cell lines, including breast cancer, colon cancer, and leukemia. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid also enhances the antitumor activity of chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been shown to modulate the immune response by regulating the expression of cytokines and chemokines. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid also plays a role in neuronal development by regulating the expression of genes involved in synaptic plasticity and neuronal differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target inside the cell. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid is also highly specific for TFII-I and does not affect other transcription factors or signaling pathways. However, 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has some limitations as well. It has a relatively low solubility in water and requires the use of organic solvents for in vitro experiments. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid also has a short half-life in vivo and requires frequent dosing to maintain its efficacy.
Direcciones Futuras
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has great potential for future research in various fields, including cancer, immunology, and neuroscience. Some possible future directions for 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid research include:
1. Development of more potent and selective TFII-I inhibitors based on the 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid scaffold.
2. Investigation of the role of TFII-I in other biological processes, such as stem cell differentiation and aging.
3. Evaluation of the therapeutic potential of 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid in animal models of cancer and autoimmune diseases.
4. Exploration of the mechanism of action of 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid and its interaction with other proteins involved in transcriptional regulation.
5. Development of new drug delivery systems for 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid to improve its pharmacokinetic properties.
In conclusion, 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid is a promising research tool that has been widely used to study the role of TFII-I in various biological processes. Its unique chemical structure and properties make it a valuable tool for investigating the mechanism of transcriptional regulation and developing new therapeutic strategies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid involves several steps, including the protection of the imidazole ring, the alkylation of the protected imidazole with 2-bromoethylamine, and the deprotection of the imidazole ring. The final product is obtained by coupling the protected imidazole with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The overall yield of the synthesis is around 15-20%.
Aplicaciones Científicas De Investigación
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been extensively used in scientific research as a tool to study the role of TFII-I in various biological processes. TFII-I is a multifunctional protein that regulates gene expression by interacting with other transcription factors and chromatin-modifying enzymes. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been shown to inhibit the DNA-binding activity of TFII-I and disrupt its interaction with other proteins, leading to the downregulation of target genes. 1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid has been used to study the role of TFII-I in cancer, immune response, and neuronal development.
Propiedades
IUPAC Name |
1-[2-[(2,4,5-trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-8-9(2)21-10(3)12(8)13(18)15-4-5-17-6-11(14(19)20)16-7-17/h6-7H,4-5H2,1-3H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXOWTAZUXERHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NCCN2C=C(N=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine](/img/structure/B6635105.png)





![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)
